3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol
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Overview
Description
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol is a complex organic compound that features a thiazole ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-2-methylpropan-1-ol with 2-bromo-5-methylthiazole under basic conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of 3-keto-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-one.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting or activating their functions. The thiazole ring can interact with aromatic residues in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Lacks the thiazole ring, making it less versatile in chemical reactions.
5-Methyl-1,3-thiazole-2-amine: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2,2-Dimethyl-1,3-thiazole-4-amine: Different substitution pattern on the thiazole ring, leading to different reactivity.
Uniqueness
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16N2OS |
---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2OS/c1-6-4-11-8(13-6)7(12)9(2,3)5-10/h4,7,12H,5,10H2,1-3H3 |
InChI Key |
FFQHSHKCNPVLKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C(C(C)(C)CN)O |
Origin of Product |
United States |
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